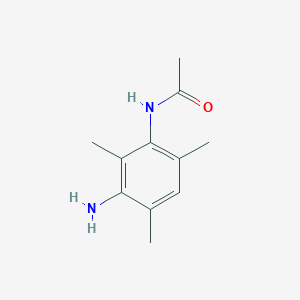

N-(3-amino-2,4,6-trimethylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-amino-2,4,6-trimethylphenyl)acetamide is a chemical compound with the molecular formula C₁₁H₁₆N₂O and a molecular weight of 192.26 g/mol . It belongs to the class of acetamides and contains an amino group attached to a phenyl ring.

Synthesis Analysis

The synthesis of This compound involves the reaction of an appropriate amine (such as 3-amino-2,4,6-trimethylphenylamine) with acetic anhydride or acetyl chloride. The amino group of the amine reacts with the acetyl group, resulting in the formation of the acetamide derivative .

Molecular Structure Analysis

The compound’s molecular structure consists of an acetamide functional group (–CONH₂) attached to a phenyl ring bearing three methyl groups at positions 2, 4, and 6. The nitrogen atom in the acetamide group is bonded to the phenyl ring, forming the central structure .

Applications De Recherche Scientifique

Catalytic Hydrogenation in Dye Synthesis

N-(3-amino-4-methoxyphenyl)acetamide, structurally related to N-(3-amino-2,4,6-trimethylphenyl)acetamide, is an essential intermediate in producing azo disperse dyes. A study by Zhang Qun-feng (2008) introduced a novel Pd/C catalyst with high activity and selectivity, used for the hydrogenation process to synthesize N-(3-amino-4-methoxyphenyl)acetamide. This innovation offers a green and efficient alternative to the traditional iron powder reduction method, achieving a high selectivity of 99.3% Zhang Qun-feng.

Drug Synthesis and Molecular Docking

Gopal Sharma et al. (2018) described the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, highlighting its potential as an anticancer drug. The study included a molecular docking analysis targeting the VEGFr receptor, suggesting the compound's therapeutic relevance. The compound's synthesis involved stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU. The study provides valuable insights into the compound's structure, synthesis, and potential anticancer applications Sharma et al..

Structural Studies and Crystallography

B. Gowda et al. (2006) conducted a comprehensive study on the crystal structures of N-(2,4,6-trimethylphenyl)-methyl/chloro-acetamides, which are structurally related to this compound. The study offered detailed insights into how substitutions in the ring and side chain affect the crystal structure, providing valuable information for the design and development of related compounds. The analysis included the determination of crystallographic systems, space groups, and lattice constants, offering a foundation for understanding the structural nuances of similar compounds Gowda et al..

Propriétés

IUPAC Name |

N-(3-amino-2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-6-5-7(2)11(13-9(4)14)8(3)10(6)12/h5H,12H2,1-4H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAVHIGLMEWIISQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1N)C)NC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![19-[2-(4-Chlorophenyl)-2-oxoethyl]strychnidin-19-ium-10-one](/img/structure/B499912.png)

![1'-[(3,4-Dimethoxyphenyl)sulfonyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B499915.png)

![N-[2-(2-phenylacetyl)phenyl]-2-furamide](/img/structure/B499918.png)

![1'-{[4-(Acetylamino)phenyl]sulfonyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B499920.png)

![2-(Isopentyloxy)-5-{[(3-methoxypropyl)amino]sulfonyl}benzamide](/img/structure/B499922.png)

![N-[2-(2-benzylphenoxy)ethyl]-3-phenylprop-2-ynamide](/img/structure/B499923.png)

![N-{2-[(2-chlorobenzyl)oxy]ethyl}-5-nitropyridin-2-amine](/img/structure/B499927.png)

![Methyl 2-({[4-amino-6-(4-toluidino)-1,3,5-triazin-2-yl]methyl}sulfanyl)benzoate](/img/structure/B499928.png)

![5-nitro-N-[2-(phenylsulfanyl)ethyl]-2-pyridinamine](/img/structure/B499929.png)

![N-{3-[(4-benzoyl-1-piperazinyl)sulfonyl]phenyl}-2-furamide](/img/structure/B499931.png)

![N-{3-[(4-benzoylpiperazino)sulfonyl]phenyl}methanesulfonamide](/img/structure/B499932.png)